(5E)-5-[(3-bromo-4-methoxyphenyl)methylidene]-2-(3-methylanilino)-1,3-thiazol-4-one
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Overview
Description
(2Z,5E)-5-[(3-BROMO-4-METHOXYPHENYL)METHYLIDENE]-2-[(3-METHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE: is a complex organic compound that belongs to the thiazolidinone class. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a bromomethoxyphenyl group, and a methylphenylimino group. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,5E)-5-[(3-BROMO-4-METHOXYPHENYL)METHYLIDENE]-2-[(3-METHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE typically involves a multi-step process. One common method includes the condensation of 3-bromo-4-methoxybenzaldehyde with 3-methylaniline to form an imine intermediate. This intermediate then undergoes cyclization with thioglycolic acid under acidic conditions to yield the desired thiazolidinone compound. The reaction is usually carried out at elevated temperatures to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2Z,5E)-5-[(3-BROMO-4-METHOXYPHENYL)METHYLIDENE]-2-[(3-METHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the imine group to an amine.
Substitution: The bromine atom in the bromomethoxyphenyl group can be substituted with other nucleophiles like amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in alcohol or ether solvents.
Substitution: Amines, thiols; reactions often conducted in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (2Z,5E)-5-[(3-BROMO-4-METHOXYPHENYL)METHYLIDENE]-2-[(3-METHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE is used as a building block for the synthesis of more complex molecules
Biology
The compound has shown promise in biological research due to its potential bioactivity. Studies have indicated that it may possess antimicrobial, antifungal, and anticancer properties. Researchers are investigating its mechanism of action and its potential as a lead compound for drug development.
Medicine
In medicine, (2Z,5E)-5-[(3-BROMO-4-METHOXYPHENYL)METHYLIDENE]-2-[(3-METHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE is being explored for its therapeutic potential. Its ability to interact with specific biological targets makes it a candidate for the development of new pharmaceuticals, particularly in the treatment of infectious diseases and cancer.
Industry
Industrially, the compound is used in the development of new materials and as an intermediate in the synthesis of other valuable chemicals. Its unique properties make it suitable for applications in coatings, polymers, and other advanced materials.
Mechanism of Action
The mechanism of action of (2Z,5E)-5-[(3-BROMO-4-METHOXYPHENYL)METHYLIDENE]-2-[(3-METHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells, contributing to its anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- (2Z,5E)-5-[(3-CHLORO-4-METHOXYPHENYL)METHYLIDENE]-2-[(3-METHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE
- (2Z,5E)-5-[(3-FLUORO-4-METHOXYPHENYL)METHYLIDENE]-2-[(3-METHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE
- (2Z,5E)-5-[(3-IODO-4-METHOXYPHENYL)METHYLIDENE]-2-[(3-METHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE
Uniqueness
The uniqueness of (2Z,5E)-5-[(3-BROMO-4-METHOXYPHENYL)METHYLIDENE]-2-[(3-METHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE lies in its specific substitution pattern and the presence of the bromine atom. This substitution imparts distinct chemical reactivity and biological activity compared to its analogs. The bromine atom can participate in unique interactions, enhancing the compound’s potential as a versatile building block in synthetic chemistry and its efficacy in biological applications.
Properties
Molecular Formula |
C18H15BrN2O2S |
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Molecular Weight |
403.3 g/mol |
IUPAC Name |
(5E)-5-[(3-bromo-4-methoxyphenyl)methylidene]-2-(3-methylphenyl)imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H15BrN2O2S/c1-11-4-3-5-13(8-11)20-18-21-17(22)16(24-18)10-12-6-7-15(23-2)14(19)9-12/h3-10H,1-2H3,(H,20,21,22)/b16-10+ |
InChI Key |
YFQRSKHNKGYNMJ-MHWRWJLKSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)N=C2NC(=O)/C(=C\C3=CC(=C(C=C3)OC)Br)/S2 |
Canonical SMILES |
CC1=CC(=CC=C1)N=C2NC(=O)C(=CC3=CC(=C(C=C3)OC)Br)S2 |
Origin of Product |
United States |
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